

Preliminary Toxicity Assessment of Morpholine Laurate for Biological Applications

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Compound of Interest		
Compound Name:	Morpholine laurate	
Cat. No.:	B15486046	Get Quote

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a preliminary toxicity assessment of **Morpholine laurate**, a salt formed from the amine Morpholine and the fatty acid Lauric acid. Due to a lack of direct toxicological data for **Morpholine laurate**, this assessment is based on the well-documented toxicological profiles of its individual components. In biological systems, it is anticipated that **Morpholine laurate** will dissociate into morpholine and lauric acid. Therefore, the toxicity of the salt is likely to be a composite of the toxicities of these two molecules. This guide summarizes key toxicity data, details the experimental protocols used for such assessments, and visualizes relevant cellular signaling pathways affected by lauric acid.

Introduction

Morpholine laurate is a chemical compound with potential applications in various biological and pharmaceutical formulations due to its surfactant properties. A thorough understanding of its toxicity profile is essential for safe handling and use in research and drug development. This guide provides a comprehensive overview of the available toxicological data for its constituent parts, Morpholine and Lauric Acid, to infer the potential toxicity of **Morpholine laurate**.

Toxicological Data



The following tables summarize the available quantitative toxicity data for Morpholine and Lauric Acid.

Table 1: Acute Toxicity Data for Morpholine

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	1050 - 1900 mg/kg bw	[1]
LD50	Guinea pig	Oral	900 mg/kg bw	[1]
LD50	Rabbit	Dermal	500 mg/kg bw	[1]
LC50	Rat	Inhalation	<24.8 mg/L (4 hours)	[2]
LC50	Rat	Inhalation	>23.6 mg/L (4 hours)	[2]

Table 2: Repeated Dose Toxicity Data for Morpholine

Endpoint	Species	Route	Dosage	Effects	Reference
LOAEL	Rat	Oral (30 days)	160 mg/kg bw/day	Swelling, congestion, necrosis of liver, kidneys, lungs, and stomach	[1]
NOAEL	Rat	Oral (development al)	75 mg/kg bw/day	Maternal haematologic al changes	

Table 3: Irritation and Sensitization Data for Morpholine



Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Corrosive (undiluted)	[1]
Eye Irritation	Rabbit	Corrosive (undiluted)	[1]
Skin Sensitization	Guinea pig	Not a sensitizer (Buehler method)	[1]

Table 4: Acute Toxicity Data for Lauric Acid

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	>5,000 mg/kg bw	[3]
LD50	Rabbit	Dermal	>2,000 mg/kg	[4]

Table 5: Irritation Data for Lauric Acid

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	No irritant effect	[3]
Eye Irritation	Rabbit	Irritating effect	[3]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are standardly used to generate the type of data presented above.

OECD Guideline 401: Acute Oral Toxicity

This guideline details the procedure for determining the acute oral toxicity of a substance.

- Principle: The test substance is administered in a single dose by gavage to fasted experimental animals. Several dose groups are used, with one dose per group. Observations of effects and mortality are recorded for at least 14 days.
- Animal Species: Typically, rats are used. At least 5 animals of the same sex are used per dose level.



Procedure:

- Animals are fasted overnight prior to dosing.
- The test substance is administered using a stomach tube or cannula.
- Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- A post-mortem examination is performed on all animals.
- Data Analysis: The LD50 (the dose causing 50% mortality) is calculated using a statistical method.

OECD Guideline 402: Acute Dermal Toxicity

This guideline outlines the procedure for assessing acute toxicity via dermal exposure.

- Principle: The test substance is applied uniformly to a shaved area of the skin of experimental animals for 24 hours.
- Animal Species: Typically, rats or rabbits are used. At least 5 animals are used per dose group.

Procedure:

- Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk.
- The test substance is applied to an area of approximately 10% of the body surface and held in contact with the skin using a porous gauze dressing and non-irritating tape.
- Animals are observed for signs of toxicity and mortality for 14 days.
- Necropsies are performed on all animals.
- Data Analysis: The LD50 is determined.



OECD Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or corrosion.

- Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control.
- Procedure:
 - A single animal is used for the initial test.
 - The eyes are examined at 1, 24, 48, and 72 hours after application.
 - If an irritant or negative response is observed, the test is confirmed using up to two additional animals.
 - Lesions of the cornea, iris, and conjunctiva are scored to assess the level of irritation.
- Data Analysis: The ocular irritation scores are evaluated based on the severity and reversibility of the lesions.

OECD Guideline 406: Skin Sensitization

This guideline describes procedures to determine the potential of a substance to cause skin sensitization. The Guinea Pig Maximisation Test (GPMT) is a common method.

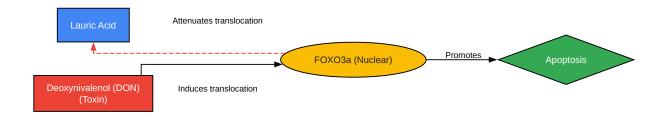
- Principle: The test involves an induction phase to sensitize the animals and a challenge phase to elicit a response.
- · Animal Species: Guinea pigs are used.
- Procedure:
 - Induction: The test substance is administered by intradermal injection (with adjuvant) and topical application to the shaved skin of the test animals.
 - Challenge: After a 10-14 day rest period, a non-irritating concentration of the test substance is applied topically to a freshly shaved area of the skin.



- Skin reactions are observed and graded at 24 and 48 hours after the challenge.
- Data Analysis: The incidence and severity of skin reactions in the test group are compared to a control group.

Visualization of Signaling Pathways

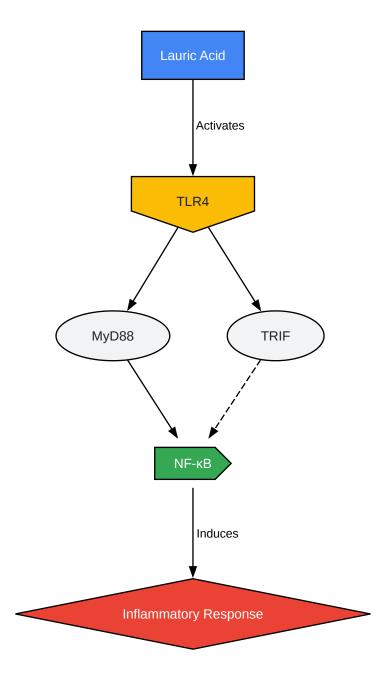
Lauric acid has been shown to interact with several cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions. No specific signaling pathway data related to the toxicity of morpholine was identified.



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Lauric Acid's effect on FOXO3a signaling.

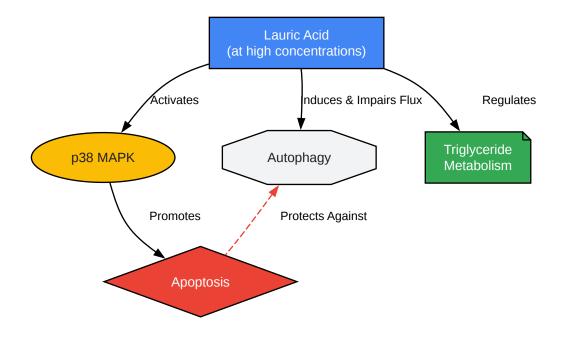




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Lauric Acid-mediated TLR4 signaling pathway.





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Lauric Acid's effect on p38 MAPK pathway.

Discussion and Conclusion

The toxicological assessment of **Morpholine laurate** is predicated on the understanding that it will dissociate into morpholine and lauric acid within a biological context.

Morpholine exhibits moderate acute toxicity via oral and dermal routes and is corrosive to the skin and eyes.[1] Repeated exposure can lead to organ damage, particularly to the liver and kidneys.[1] It is not considered to be a skin sensitizer.

Lauric acid, in contrast, demonstrates low acute toxicity. It is not a skin irritant but can cause eye irritation.[3] Of particular interest are its effects on cellular signaling pathways. Lauric acid has been shown to modulate inflammatory responses through the TLR4 pathway and can influence cell survival and apoptosis through the FOXO3a and p38 MAPK pathways.[3][4][5][6]

Morpholine Laurate: Based on the data of its components, **Morpholine laurate** is expected to have a toxicity profile primarily driven by the morpholine moiety, especially concerning acute toxicity and irritancy. The lauric acid component is less of a concern from an acute toxicity standpoint but introduces the potential for interactions with specific cellular signaling pathways, which could be relevant in the context of chronic exposure or specific biological applications.



Conclusion: For biological applications, it is crucial to consider the potential for both the immediate corrosive effects of the morpholine component and the more subtle, signaling-related effects of the lauric acid component. Further studies on **Morpholine laurate** itself are warranted to definitively characterize its toxicological profile and to understand any unique properties of the salt that are not simply the sum of its parts. Researchers and drug development professionals should handle **Morpholine laurate** with appropriate caution, assuming a hazard profile similar to that of morpholine, particularly in concentrated forms.

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References

- 1. Polyunsaturated fatty acids and p38-MAPK link metabolic reprogramming to cytoprotective gene expression during dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the AMP-activated Protein Kinase p38 MAP Kinase Pathway Mediates
 Apoptosis induced by Conjugated Linoleic Acid in p53-Mutant Mouse Mammary Tumor Cells
 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lauric acid reduces apoptosis by inhibiting FOXO3a-signaling in deoxynivalenol-treated IPEC-J2 cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lauric Acid Accelerates Glycolytic Muscle Fiber Formation through TLR4 Signaling -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
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